molecular formula C26H24N6OS2 B11621105 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11621105
M. Wt: 500.6 g/mol
InChI Key: KKKIXGBJUFSBMH-UHFFFAOYSA-N
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Description

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a benzothiazole moiety, an ethoxy group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole moiety by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to yield 6-ethoxy-1,3-benzothiazole.

    Thioether Formation: The benzothiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.

    Triazine Core Formation: The final step involves the cyclization of the intermediate with cyanuric chloride and 3-methylaniline under controlled conditions to form the triazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the triazine core, leading to the formation of partially or fully reduced triazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Nitro, halo, or other substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in microbial cell wall synthesis, leading to antimicrobial effects.

    Pathways: It may inhibit key metabolic pathways in microorganisms, resulting in their growth inhibition or death.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-1,3-benzothiazole-2-amine
  • N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine
  • 6-ethoxy-1,3-benzothiazol-2-yl sulfide

Uniqueness

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combined structural features of benzothiazole, ethoxy group, and triazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H24N6OS2

Molecular Weight

500.6 g/mol

IUPAC Name

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-N,4-N-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H24N6OS2/c1-4-33-20-11-12-21-22(15-20)34-26(29-21)35-25-31-23(27-18-9-5-7-16(2)13-18)30-24(32-25)28-19-10-6-8-17(3)14-19/h5-15H,4H2,1-3H3,(H2,27,28,30,31,32)

InChI Key

KKKIXGBJUFSBMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC=CC(=C4)C)NC5=CC=CC(=C5)C

Origin of Product

United States

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